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molecular formula C12H18N4O3 B8807865 tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

tert-Butyl 2-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No. B8807865
M. Wt: 266.30 g/mol
InChI Key: YVEMHRRTYLLMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853212B2

Procedure details

A 2 L three neck flask fitted with a thermometer, a mechanical stirrer and an addition funnel was charged with a suspension of tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate (18.01 g, 86.5 mmol) in anhydrous acetonitrile (1.0 L). Sodium hydride (60% dispersion in oil, 4.15 g, 104 mmol) was added to the suspension in one portion under nitrogen. The reaction was stirred at room temperature for 2 h. The resulting white suspension was then cooled in an ice bath and iodoacetamide (31.95 g, 173 mmol) was added. The ice bath was then removed and the mixture was stirred 18 h at room temperature. The mixture was quenched with water (50 mL) and the solvent was removed under reduced pressure. The residue was partitioned between diluted NaCl (50 mL brine and 100 mL water) and 1.0 L EtOAc. The aqueous layer was extracted with 2×1.0 L EtOAc. The organic layers were combined and dried over Na2SO4 and solvent was evaporated under reduced pressure. Crude material was purified on silica gel eluting with 20-50% EtOAc/CH2Cl2 to wash out excess iodoacetamide, and then with 2-10% MeOH/CH2Cl2 to afford a mixture of the two products which were separated on a chiral AD column by eluting with 30% MeOH/CO2 to afford the title compound (less mobile fraction). LC-MS=267.32 [M+1].
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
18.01 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Three
Quantity
31.95 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][CH:3]=[C:4]2[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6][C:5]=12.[H-].[Na+].I[CH2:19][C:20]([NH2:22])=[O:21]>C(#N)C>[NH2:22][C:20](=[O:21])[CH2:19][N:2]1[CH:3]=[C:4]2[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6][C:5]2=[N:1]1 |f:1.2|

Inputs

Step One
Name
three
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
18.01 g
Type
reactant
Smiles
N=1NC=C2C1CN(C2)C(=O)OC(C)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
4.15 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
31.95 g
Type
reactant
Smiles
ICC(=O)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting white suspension was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was then removed
STIRRING
Type
STIRRING
Details
the mixture was stirred 18 h at room temperature
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water (50 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between diluted NaCl (50 mL brine and 100 mL water) and 1.0 L EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 2×1.0 L EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crude material was purified on silica gel eluting with 20-50% EtOAc/CH2Cl2
WASH
Type
WASH
Details
to wash out excess iodoacetamide
CUSTOM
Type
CUSTOM
Details
with 2-10% MeOH/CH2Cl2 to afford
ADDITION
Type
ADDITION
Details
a mixture of the two products which
CUSTOM
Type
CUSTOM
Details
were separated on a chiral AD column
WASH
Type
WASH
Details
by eluting with 30% MeOH/CO2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(CN1N=C2C(=C1)CN(C2)C(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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